
2-Fluoro-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid is a compound that has garnered interest in various fields of scientific research. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a 1,2,4-oxadiazole moiety. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-fluorobenzonitrile with hydroxylamine to form the corresponding amidoxime, which is then cyclized to form the 1,2,4-oxadiazole ring. The resulting compound is then subjected to borylation reactions to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include phenols, reduced oxadiazole derivatives, and substituted phenylboronic acids. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
2-Fluoro-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as a biochemical probe.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The oxadiazole ring can interact with various biological targets, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(2-fluoro-phenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
- 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid
- 1-(5-(2-fluoro-5-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-3-yl)piperazine derivatives
Uniqueness
2-Fluoro-5-(1,2,4-oxadiazol-3-YL)phenylboronic acid is unique due to the presence of both the boronic acid group and the oxadiazole ring in its structure. This combination imparts unique chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H6BFN2O3 |
|---|---|
Molecular Weight |
207.96 g/mol |
IUPAC Name |
[2-fluoro-5-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BFN2O3/c10-7-2-1-5(3-6(7)9(13)14)8-11-4-15-12-8/h1-4,13-14H |
InChI Key |
PQTWXIBQWMSIFA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2=NOC=N2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


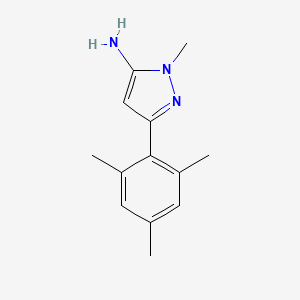
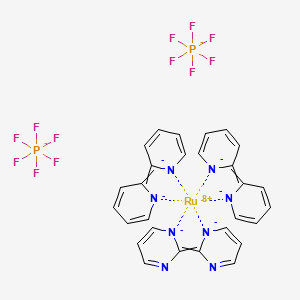
![N'-[4-(benzyloxy)phenyl]-N,N-diphenylbutanediamide](/img/structure/B15148035.png)
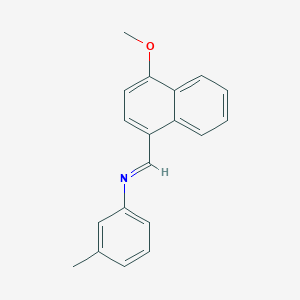
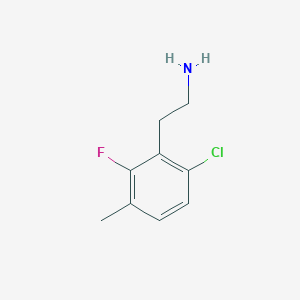
![N-(1,3-thiazol-2-yl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B15148058.png)
![((3aR,4R,6R,6aR)-6-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B15148066.png)
![2-Dimethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15148068.png)
![Methyl 4-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B15148084.png)
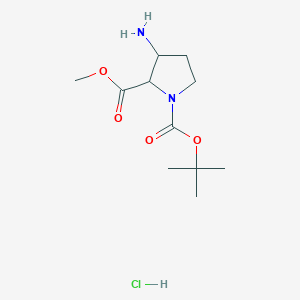
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4'-propoxybiphenyl-4-yl)-1,2,4-oxadiazole](/img/structure/B15148104.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide](/img/structure/B15148107.png)


